molecular formula C17H11BrO4 B2826667 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one CAS No. 147723-08-8

2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one

Cat. No. B2826667
CAS RN: 147723-08-8
M. Wt: 359.175
InChI Key: IDISCOUJVZXDGO-UHFFFAOYSA-N
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Description

The compound “2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one” is a derivative of benzo[d][1,3]dioxin-4-one . Benzo[d][1,3]dioxin-4-one derivatives are known to play a pivotal role in natural products and synthetic organic chemistry . They have been identified as an active core in many biologically active molecules such as nucleoside base transport inhibitor, topoisomerase I inhibitor, antiplasmodial and cytotoxic drugs, etc., and its thio derivatives find applications as an insecticide, crop protection agents, and fungicides .


Synthesis Analysis

Direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Cyclization : This compound can be synthesized via microwave-assisted cyclization under mildly basic conditions, demonstrating the utility of microwave irradiation in the synthesis of complex organic compounds (Dao et al., 2018).

  • Antioxidant Activity : New derivatives of this compound have been shown to possess significant antioxidant activity. This is particularly notable when comparing their effectiveness with known antioxidants like ascorbic acid (Kadhum et al., 2011).

  • Cytotoxic Activity : Studies have demonstrated that certain derivatives exhibit cytotoxic activities against human breast cancer cell lines. This suggests potential applications in cancer research and treatment (Alipour et al., 2016).

Biological and Medicinal Applications

  • Antibacterial Evaluation : Some synthesized compounds of this class have been evaluated for their antibacterial activity, showing effectiveness against various bacterial strains. This indicates potential use in developing new antibacterial agents (Velpula et al., 2015).

  • Antimicrobial Activity : Various synthesized derivatives have been tested for their antimicrobial activity, with some showing greater effectiveness than standard antibiotics like Ciprofloxacin. This highlights their potential in antimicrobial drug development (Boregowda et al., 2014).

Advanced Chemical Applications

  • Efficient Synthesis of Fused Heterocycles : Innovative methodologies have been developed for the synthesis of benzo[c]chromen-6-ones and isocoumarins using these compounds, demonstrating their versatility in creating complex chemical structures (Fan et al., 2012).

  • Radical Cyclization Applications : The compound has been used in Bu3SnH mediated cyclizations to synthesize 6H-benzo[c]chromen-6-ones, showing its utility in complex organic synthesis and cyclization reactions (Bowman et al., 2000).

properties

IUPAC Name

2-(6-bromo-4H-1,3-benzodioxin-8-yl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO4/c18-11-5-10-8-20-9-21-17(10)13(6-11)16-7-14(19)12-3-1-2-4-15(12)22-16/h1-7H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDISCOUJVZXDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C3=CC(=O)C4=CC=CC=C4O3)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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